molecular formula C10H12 B14457793 1,2,3,4-Tetrahydronaphthalene-d12 CAS No. 75840-23-2

1,2,3,4-Tetrahydronaphthalene-d12

Cat. No.: B14457793
CAS No.: 75840-23-2
M. Wt: 144.28 g/mol
InChI Key: CXWXQJXEFPUFDZ-DTOGOBKCSA-N
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Description

It has the molecular formula C10D12 and a molecular weight of 144.2762 g/mol . This compound is a colorless liquid and is primarily used in scientific research due to its unique properties.

Preparation Methods

1,2,3,4-Tetrahydronaphthalene-d12 can be synthesized through the catalytic hydrogenation of naphthalene using deuterium gas instead of hydrogen gas. The reaction typically employs nickel catalysts, although other variations have been evaluated . The process involves the following steps:

    Catalytic Hydrogenation: Naphthalene is exposed to deuterium gas in the presence of a nickel catalyst under high pressure and temperature conditions.

    Purification: The resulting product is purified through distillation or other separation techniques to obtain pure this compound.

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalene-d12 undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-d12 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-d12 involves its role as a hydrogen-donor solvent. In chemical reactions, it donates deuterium atoms to other molecules, facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene-d12 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

CAS No.

75840-23-2

Molecular Formula

C10H12

Molecular Weight

144.28 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,6,7,8-dodecadeuterionaphthalene

InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2/i1D,2D,3D2,4D2,5D,6D,7D2,8D2

InChI Key

CXWXQJXEFPUFDZ-DTOGOBKCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(C(C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

C1CCC2=CC=CC=C2C1

Origin of Product

United States

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